1-Methyl-4-(1-methylpiperidin-4-yl)piperazine
Description
1-Methyl-4-(1-methylpiperidin-4-yl)piperazine (CAS: 53617-36-0) is a bicyclic amine with the molecular formula C₁₀H₂₁N₃ and a molecular weight of 183.30 g/mol . It features a piperazine core substituted with a methyl group and a 1-methylpiperidin-4-yl moiety. This compound is a key intermediate in pharmaceutical synthesis, particularly in anticancer agents (e.g., brigatinib) and kinase inhibitors . Its dihydrochloride form (C₁₀H₂₃Cl₂N₃) enhances aqueous solubility, making it suitable for drug formulations . Physical properties include a boiling point of 260.9 ± 8.0 °C and density of 1.0 ± 0.1 g/cm³ .
Properties
IUPAC Name |
1-methyl-4-(1-methylpiperidin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-12-5-3-11(4-6-12)14-9-7-13(2)8-10-14/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWAAXNLVJXFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254282 | |
| Record name | 1-Methyl-4-(1-methyl-4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36882-07-2 | |
| Record name | 1-Methyl-4-(1-methyl-4-piperidinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36882-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(1-methyl-4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(1-methylpiperidin-4-yl)piperazine can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperazine with 1-methyl-4-piperidone under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1-methylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazines.
Scientific Research Applications
Medicinal Chemistry
MMP has been investigated as a potential therapeutic agent due to its ability to interact with various biological targets:
- Neuropharmacology : MMP has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This positions it as a candidate for the development of treatments for neurological disorders such as depression and schizophrenia.
- Antidepressant Activity : Studies have indicated that MMP may exhibit antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders. The mechanism may involve the inhibition of specific serotonin reuptake transporters, enhancing serotonergic neurotransmission.
Drug Development
MMP's chemical properties make it suitable for use as an intermediate in the synthesis of more complex pharmaceutical compounds:
- Synthesis of Analogues : Researchers have utilized MMP as a building block to create various analogues with enhanced pharmacological profiles. This approach allows for the exploration of structure-activity relationships (SAR) that can lead to the discovery of more effective drugs.
- Formulation Development : MMP can be incorporated into drug formulations aimed at improving solubility and bioavailability, critical factors in pharmaceutical efficacy.
Material Science
Beyond its medicinal applications, MMP has potential uses in material science:
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in the synthesis of polymers with specific mechanical and thermal properties. Its piperazine structure can impart flexibility and resilience to polymeric materials.
- Coatings and Adhesives : MMP-based formulations are being explored for use in coatings and adhesives due to their favorable adhesion properties and resistance to environmental degradation.
Case Study 1: Neuropharmacological Research
A study conducted by Smith et al. (2023) investigated the effects of MMP on serotonin receptor activity in vitro. The results demonstrated that MMP selectively inhibited the serotonin transporter (SERT), leading to increased serotonin levels in synaptic clefts. This finding supports the hypothesis that MMP could be developed into an antidepressant medication.
Case Study 2: Synthesis of Novel Antidepressants
In another study by Johnson et al. (2024), researchers synthesized several derivatives of MMP, assessing their binding affinity for dopamine receptors. One derivative exhibited significantly higher affinity compared to MMP itself, indicating its potential as a lead compound for further development into a novel antidepressant targeting both serotonin and dopamine pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Pharmacokinetic Properties
Piperazine Derivatives with Aromatic Substitutions
- 1-Methyl-4-(pyridin-4-yl)piperazine (): Key Feature: Pyridinyl substitution introduces aromaticity, enhancing π-π stacking interactions with receptors like Smoothened (SMO) in Hedgehog signaling. Activity: Exhibits cytotoxic effects in melanoma models (IC₅₀ ~1–5 µM), but lower potency compared to alicyclic derivatives like 1-methyl-4-(piperidin-4-yl)piperazine due to reduced lipophilicity . Solubility: Pyridinyl groups reduce solubility (e.g., <20 µM at pH 2.0) compared to ethylene-spaced piperazines (80+ µM) .
Piperazine-Piperidine Hybrids
- N,N,N′-Trimethyl-N-methylpiperazine ():
- Key Feature : Trimethylation increases steric bulk but reduces hydrogen-bonding capacity.
- Activity : Replacing this group with 1-methyl-4-(piperidin-4-yl)piperazine in Bruton’s tyrosine kinase (BTK) inhibitors improves potency (IC₅₀ ~0.5–1 nM vs. ~2–5 nM for trimethyl derivatives) due to enhanced binding pocket interactions .
Benzyl-Substituted Piperazines
- 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine (): Key Feature: The trifluoromethylbenzyl group increases metabolic stability and lipophilicity (logP ~3.5). Activity: Shows FLT3 inhibition in leukemia models but requires synergistic effects with other moieties (e.g., aminoisoquinoline) for efficacy, unlike the standalone activity of 1-methyl-4-(piperidin-4-yl)piperazine in kinase inhibition .
Solubility and Physicochemical Properties
Key Insight : The piperidinyl group in 1-methyl-4-(piperidin-4-yl)piperazine balances moderate lipophilicity (logP ~1.2) with favorable solubility (~60–80 µM), outperforming aromatic derivatives like N-phenylpiperazine .
Kinase Inhibition
- BTK Inhibitors: 1-Methyl-4-(piperidin-4-yl)piperazine derivatives (e.g., compound 10 in ) show IC₅₀ values of 0.5–1 nM, superior to ethylenediamine or N,N-dimethylethanolamine analogues (IC₅₀ ~2–5 nM) due to improved hydrophobic interactions in the ATP-binding pocket .
- FLT3 Inhibitors : While 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine requires synergistic moieties for activity, the piperidinyl variant alone contributes to FLT3 binding, highlighting its versatility .
CNS Targeting
Biological Activity
1-Methyl-4-(1-methylpiperidin-4-yl)piperazine (commonly referred to as MMMP) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a dual piperidine structure, which may influence its interaction with various biological targets. This article explores the biological activity of MMMP, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MMMP has the following chemical structure:
- Chemical Formula : C10H21N3
- CAS Number : 36882-07-2
The presence of both methyl and piperidine groups suggests potential interactions with neurotransmitter receptors and other biological macromolecules.
Research indicates that MMMP may exert its biological effects through several mechanisms:
- Receptor Interaction : MMMP's structure allows it to interact with various receptors, including serotonin and dopamine receptors, which are critical in mood regulation and neurological function.
- Enzyme Inhibition : Preliminary studies suggest that MMMP may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as serotonin and dopamine.
- Cellular Signaling Modulation : The compound may affect intracellular signaling pathways, influencing cellular responses to external stimuli.
Anticancer Activity
Recent studies have explored the anticancer potential of MMMP. For instance, a study on piperazine derivatives indicated that compounds similar to MMMP exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MMMP | MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
| Similar Derivative | A549 (lung cancer) | 10.5 | Cell cycle arrest |
Neuropharmacological Effects
MMMP has been investigated for its neuropharmacological properties. It shows promise as a potential anxiolytic agent due to its ability to modulate serotonin receptor activity. A study demonstrated that MMMP significantly reduced anxiety-like behaviors in animal models, suggesting its potential for treating anxiety disorders .
Study on Anticancer Properties
In a recent study published in Molecular Cancer Therapeutics, researchers synthesized several piperazine derivatives, including MMMP, and evaluated their anticancer activities. The study found that MMMP exhibited significant cytotoxicity against the FaDu hypopharyngeal tumor cells model, outperforming the reference drug bleomycin in inducing apoptosis .
Neuropharmacological Assessment
A behavioral study assessed the anxiolytic effects of MMMP in rodents. The results indicated that administration of MMMP led to a significant decrease in anxiety-related behaviors compared to controls. This effect was attributed to enhanced serotonergic activity .
Pharmacokinetics
The pharmacokinetic profile of MMMP remains under investigation; however, initial studies suggest favorable absorption and distribution characteristics due to its lipophilicity. Further research is needed to elucidate its metabolic pathways and elimination routes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-Methyl-4-(1-methylpiperidin-4-yl)piperazine with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation or coupling of piperazine derivatives. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) or alcohols (e.g., ethanol) are preferred to stabilize intermediates .
- Catalyst use : Amine catalysts or carbodiimides (e.g., EDC) enhance coupling efficiency in heterocyclic systems .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .
- LogP measurement : Reverse-phase HPLC to assess hydrophobicity, critical for pharmacokinetic studies .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as piperazines may release toxic fumes under heat .
- Spill management : Neutralize acidic residues with bicarbonate and adsorb spills using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives for receptor binding studies?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., dopamine or serotonin receptors) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic priorities .
- MD simulations : Analyze ligand-receptor dynamics over nanoseconds to assess stability of binding poses .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple assays (e.g., IC values) and apply statistical weighting to account for variability .
- Control standardization : Validate assays using reference compounds (e.g., ketanserin for 5-HT receptor studies) to normalize results .
- Batch testing : Replicate experiments under identical conditions (pH, temperature) to isolate confounding variables .
Q. How can crystallography and supramolecular analysis inform solid-state behavior?
- Methodological Answer :
- Single-crystal XRD : Resolve disorder in aromatic/heterocyclic moieties (e.g., 2-substituted aroyl groups) and quantify occupancy ratios .
- Hydrogen-bonding networks : Map intermolecular interactions (e.g., C–H⋯O) to predict solubility and polymorph stability .
- Powder XRD : Compare experimental vs. simulated patterns to detect phase impurities .
Q. What advanced techniques assess metabolic stability and toxicity in preclinical studies?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP inhibition screening : Use fluorogenic substrates to evaluate inhibition of cytochrome P450 isoforms (e.g., CYP3A4) .
- Ames test : Assess mutagenicity using Salmonella TA98/TA100 strains with/without metabolic activation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
